molecular formula C33H29NO9S B12458901 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458901
M. Wt: 615.7 g/mol
InChI Key: RVFMBLBFCKPSGM-UHFFFAOYSA-N
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Description

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl groups, and ester functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonyl ester: This step involves the reaction of 4-methylphenol with sulfonyl chloride in the presence of a base such as pyridine to form 4-methylphenyl sulfonate.

    Coupling with the phenyl group: The sulfonyl ester is then reacted with 4-hydroxybenzaldehyde to form the intermediate 4-{[(4-methylphenyl)sulfonyl]oxy}benzaldehyde.

    Formation of the pyrrolidine ring: The intermediate is then reacted with 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl and ester groups can form hydrogen bonds with proteins, affecting their function. The aromatic rings can also participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate
  • 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
  • 1-{2-{[(4-Methylphenyl)sulfonyl]methyl}propanoyl}benzoyl]oxy}-2,5-pyrrolidinedione

Uniqueness

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate is unique due to its combination of sulfonyl, ester, and pyrrolidine functionalities. This combination provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H29NO9S

Molecular Weight

615.7 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C33H29NO9S/c1-22-3-17-30(18-4-22)44(38,39)43-29-9-5-23(6-10-29)31(35)21-41-33(37)24-19-32(36)34(20-24)25-7-11-27(12-8-25)42-28-15-13-26(40-2)14-16-28/h3-18,24H,19-21H2,1-2H3

InChI Key

RVFMBLBFCKPSGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC

Origin of Product

United States

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